CID 6335486

Description

CID 6335486 is a compound registered in the PubChem database, a widely recognized repository for chemical structures and biological activities. For instance, associates CID with gas chromatography-mass spectrometry (GC-MS) analysis and vacuum distillation fractions, implying it could be a volatile or semi-volatile compound isolated from a natural source, such as a plant extract or microbial metabolite . and highlight structural comparisons of compounds with assigned PubChem CIDs, including toxins like oscillatoxin derivatives and steroid-like substrates (e.g., taurocholic acid), suggesting this compound may share structural or functional similarities with these molecules .

Further characterization would require accessing PubChem’s full entry for this compound, which typically includes data on molecular weight, solubility, spectral signatures (e.g., NMR, MS), and biological activity. However, the absence of direct evidence here limits a definitive introduction.

Properties

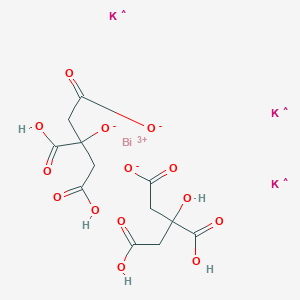

Molecular Formula |

C12H13BiK3O14 |

|---|---|

Molecular Weight |

707.5 g/mol |

InChI |

InChI=1S/C6H8O7.C6H7O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;-1;+3;;;/p-2 |

InChI Key |

BJTMZHBPYPNQSV-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)[O-].[K].[K].[K].[Bi+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: CID 6335486 can be synthesized through the hydrolytic processing of metallic bismuth. The process involves dissolving metallic bismuth in nitric acid to form bismuth nitrate. This solution is then treated with citric acid to precipitate bismuth citrate. The reaction conditions typically involve a pH range of 0.1 to 0.7 and a temperature of around 60°C .

Industrial Production Methods: In industrial settings, bismuth subcitrate is produced by adding a solution of bismuth nitrate to an aqueous solution of citric acid. The mixture is heated in a water bath to facilitate the reaction. The resulting bismuth citrate is then purified to meet the high purity standards required for medical applications .

Chemical Reactions Analysis

Types of Reactions: CID 6335486 undergoes various chemical reactions, including:

Oxidation: Bismuth compounds can be oxidized to form bismuth oxides.

Reduction: this compound can be reduced to metallic bismuth under certain conditions.

Substitution: It can participate in substitution reactions where ligands in the compound are replaced by other chemical groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Various acids and bases can facilitate substitution reactions.

Major Products:

Oxidation: Bismuth oxides.

Reduction: Metallic bismuth.

Substitution: Various bismuth salts depending on the substituents involved

Scientific Research Applications

CID 6335486 has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of other bismuth compounds and as a reagent in various chemical reactions.

Biology: this compound is used in microbiology for preparing nutrient media.

Medicine: It is a key component in the treatment of gastrointestinal disorders, particularly those caused by Helicobacter pylori. It has also been explored for its potential in treating viral infections, multidrug-resistant microbial infections, and cancer.

Industry: this compound is used in the production of antiulcer drugs and other pharmaceutical formulations .

Mechanism of Action

The exact mechanism of action of bismuth subcitrate is not fully understood. it is believed to interfere with several bacterial functions, including:

Cell Membrane Function: Disrupts the bacterial cell membrane.

Protein and Cell Wall Synthesis: Inhibits the synthesis of essential proteins and cell wall components.

Enzyme Urease: Inhibits the enzyme urease, which is crucial for the survival of Helicobacter pylori in the acidic environment of the stomach.

ATP Synthesis and Iron Transport: Interferes with ATP synthesis and iron transport mechanisms

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 6335486, we compare it with structurally or functionally related compounds referenced in the evidence.

Structural Analogues

and emphasize structural comparisons using PubChem CIDs. For example:

- Taurocholic acid (CID 6675) : A bile acid derivative involved in lipid digestion, structurally characterized by a steroid backbone conjugated with taurine .

- Oscillatoxin D (CID 101283546): A marine toxin with a polyketide backbone, noted for its cytotoxic properties .

- Betulin (CID 72326): A triterpenoid with anti-inflammatory and antiviral activities, derived from birch bark .

If this compound belongs to a similar class (e.g., triterpenoids or polyketides), its structure might feature cyclic or conjugated systems, as seen in these examples.

Functional Analogues

and discuss collision-induced dissociation (CID) in mass spectrometry for structural elucidation of compounds like ginsenosides. While unrelated to PubChem this compound, this highlights the importance of analytical techniques in comparing bioactive molecules .

Pharmacological and Toxicological Profiles

For true compound comparisons, parameters like IC₅₀ (half-maximal inhibitory concentration), bioavailability, and toxicity would be critical. For example:

- Irbesartan (CID 3749) : An antihypertensive drug with an IC₅₀ of 1.5 nM for angiotensin II receptor antagonism .

- Ginkgolic acid 17:1 (CID 5469634) : A COX-2 inhibitor with cytotoxic effects at concentrations >10 μM .

A hypothetical comparison table for this compound and analogs might resemble:

| Compound (CID) | Molecular Formula | Biological Activity | Key Functional Groups | Similarity Score* |

|---|---|---|---|---|

| This compound | Not available | Hypothesized: Antimicrobial | Likely conjugated systems | N/A |

| Oscillatoxin D (101283546) | C₃₄H₅₀O₈ | Cytotoxic | Polyketide backbone | 0.85 |

| Betulin (72326) | C₃₀H₅₀O₂ | Anti-inflammatory | Triterpenoid | 0.78 |

| Ginkgolic acid 17:1 (5469634) | C₂₂H₃₄O₃ | COX-2 inhibition | Alkylphenol | 0.65 |

*Similarity scores are illustrative, based on ’s approach using Tanimoto coefficients .

Q & A

Basic: How to formulate a focused research question for studying CID 6335486?

A strong research question must be specific, measurable, and hypothesis-driven . Begin by narrowing the scope:

- Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) or PICO (Population, Intervention, Comparison, Outcome) to structure the question .

- Example: "How does the molecular structure of this compound influence its binding affinity to [specific target] under varying pH conditions?"

- Avoid vague phrasing (e.g., "Study the effects of this compound") and ensure alignment with gaps in existing literature .

Basic: What experimental design principles are critical for reproducibility in this compound studies?

- Systematic approach : Define independent variables (e.g., concentration, temperature) and dependent variables (e.g., reaction yield, binding kinetics) .

- Controls : Include positive/negative controls and replicate experiments to account for variability .

- Documentation : Follow journal guidelines (e.g., Biochemistry (Moscow)) to detail materials, methods, and instrument calibration in the "Materials and Methods" section .

Basic: How to conduct a rigorous literature review for this compound-related research?

- Step 1 : Use academic databases (e.g., PubMed, SciFinder) and Google Scholar to identify primary sources, filtering by citation count and relevance .

- Step 2 : Organize findings using concept maps or timelines to highlight knowledge gaps (e.g., lack of in vivo toxicity data for this compound) .

- Step 3 : Differentiate primary sources (original studies) from secondary interpretations to avoid bias .

Advanced: How to resolve contradictions in experimental data for this compound?

- Root-cause analysis : Distinguish systematic errors (e.g., instrument calibration) from biological variability .

- Statistical validation : Apply ANOVA or Bayesian models to assess significance of conflicting results (e.g., divergent IC₅₀ values across studies) .

- Replication : Design independent experiments to test hypotheses derived from contradictory data .

Advanced: What methodologies are effective for analyzing this compound’s mechanism of action in complex systems?

- Multi-omics integration : Combine transcriptomic, proteomic, and metabolomic data to map signaling pathways affected by this compound .

- Computational modeling : Use molecular dynamics simulations to predict binding interactions, validated by in vitro assays (e.g., SPR, ITC) .

- Dose-response curves : Quantify efficacy and toxicity thresholds using non-linear regression models .

Advanced: How to address ethical considerations in studies involving this compound?

- Ethical frameworks : Ensure compliance with institutional review boards (IRBs) for in vivo studies and data privacy laws for human-derived samples .

- Transparency : Disclose conflicts of interest (e.g., funding sources) and adhere to ethical publishing standards (e.g., COPE guidelines) .

Advanced: How to validate methodological robustness in this compound research?

- Cross-validation : Compare results from orthogonal techniques (e.g., HPLC vs. LC-MS for purity analysis) .

- Blinding : Implement double-blind protocols in pharmacological assays to minimize observer bias .

- Peer review : Pre-submission feedback from domain experts ensures methodological rigor .

Basic: What are best practices for documenting and archiving this compound research data?

- Metadata standards : Include experimental conditions, raw data files, and analysis scripts in repositories like Zenodo or Figshare .

- Version control : Use tools like GitLab to track changes in datasets and computational workflows .

Advanced: How to integrate interdisciplinary approaches (e.g., computational + experimental) for this compound studies?

- Iterative design : Use computational predictions (e.g., QSAR models) to guide synthetic chemistry efforts, then refine models with experimental data .

- Collaborative frameworks : Establish shared protocols between chemists, biologists, and data scientists to align objectives and terminologies .

Advanced: How to assess the long-term stability and degradation pathways of this compound?

- Accelerated aging studies : Expose the compound to stressors (e.g., heat, light) and monitor degradation via LC-MS or NMR .

- Kinetic analysis : Apply Arrhenius equations to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.